HU-210 - 112830-95-2

HU-210

Catalog Number: EVT-254028
CAS Number: 112830-95-2
Molecular Formula: C25H38O3
Molecular Weight: 386.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(-)-11-hydroxy-Δ8-tetrahydrocannabinol-dimethylheptyl (HU-210) is a synthetic cannabinoid classified as a potent agonist of the cannabinoid receptor type 1 (CB1). [, ] It serves as a valuable tool in scientific research for investigating the physiological and pharmacological effects of cannabinoids, particularly those mediated by the CB1 receptor. [, , , , , , , , , , , , , , ]

Future Directions
  • Further investigation of functional selectivity: HU-210 may differentially activate specific signaling pathways downstream of the CB1 receptor, and exploring this functional selectivity could lead to the development of more targeted therapies. []
  • Development of novel therapeutic applications: The neuroprotective, immunomodulatory, and analgesic properties of HU-210 warrant further investigation for potential therapeutic applications in various diseases. [, , , , , , , ]
  • Investigation of long-term effects and potential risks: While HU-210 has shown promise in preclinical studies, further research is needed to fully understand its long-term effects and potential risks for clinical use in humans. [, , , ]
  • Elucidating its interactions with other signaling systems: Further exploration of how HU-210 interacts with other neurotransmitter systems and signaling pathways could provide a more comprehensive understanding of its effects on the brain and body. [, , , ]

Δ9-Tetrahydrocannabinol (Δ9-THC)

  • Compound Description: Δ9-THC is the primary psychoactive component of cannabis. It is a partial agonist of both the CB1 and CB2 receptors. Δ9-THC is known to induce a range of physiological effects, including analgesia, hypothermia, and changes in cardiovascular function. [, ]
  • Relevance: Δ9-THC is structurally similar to HU-210, both being classified as classical tricyclic cannabinoids. [] While both compounds activate cannabinoid receptors, HU-210 exhibits a higher potency compared to Δ9-THC. [, , ] Several studies highlight differences in their pharmacological effects. For example, HU-210 demonstrated more potent hypothermic effects than Δ9-THC in mice. Additionally, unlike HU-210 and several other synthetic cannabinoids, Δ9-THC did not induce seizures in the same study. [] Research also suggests potential differences in their long-term effects on receptor activity. []

11-Hydroxy-Δ8-THC-dimethylheptyl (HU-211)

  • Compound Description: HU-211 is a synthetic cannabinoid known to act as an antagonist at the glycine receptor. It also exhibits a weaker affinity for cannabinoid receptors compared to HU-210. []
  • Relevance: HU-211 shares a close structural similarity with HU-210, differing only in the presence of a double bond. [] The fluorinated derivative of HU-211, HU-211F, has been investigated as a potential PET tracer due to its retained pharmacological profile. []

Cannabinol (CBN)

  • Compound Description: CBN is a non-psychoactive cannabinoid found in Cannabis sativa. Like Δ9-THC and HU-210, CBN is a tricyclic cannabinoid that can elevate intracellular calcium levels in T cells. []
  • Relevance: CBN shares structural similarities with HU-210 and Δ9-THC, contributing to its ability to induce calcium influx in T cells. Research indicates that this calcium elevation occurs through a mechanism sensitive to cannabinoid receptor antagonists but independent of CB1 and CB2 receptors. []

WIN 55,212-2

  • Compound Description: WIN 55,212-2 is a potent synthetic cannabinoid agonist with a high affinity for both CB1 and CB2 receptors. It exhibits a distinct chemical structure compared to classical tricyclic cannabinoids. [, , ]
  • Relevance: Despite its structural dissimilarity to HU-210, WIN 55,212-2 is frequently used alongside HU-210 in research investigating cannabinoid receptor function. [, ] Studies utilizing these compounds have revealed insights into the concept of functional selectivity, where different agonists can differentially activate specific signaling pathways downstream of the CB1 receptor. []

CP 55,940

  • Compound Description: CP 55,940 is a potent synthetic cannabinoid agonist exhibiting high affinity for both CB1 and CB2 receptors. [, ] It is often employed in research to investigate the effects of cannabinoid receptor activation.
  • Relevance: Similar to WIN 55,212-2, CP 55,940 plays a crucial role in studies exploring functional selectivity at the CB1 receptor. [] While both CP 55,940 and HU-210 activate cannabinoid receptors, research suggests they might differ in their long-term impact on receptor activity. []

Anandamide

  • Compound Description: Anandamide is an endogenous cannabinoid neurotransmitter that binds to both CB1 and CB2 receptors. [, , ]
  • Relevance: As an endogenous ligand for the cannabinoid receptors, anandamide serves as a crucial comparator to synthetic cannabinoids like HU-210. Studies using anandamide alongside HU-210 provide insights into the physiological effects of cannabinoid receptor activation and aid in understanding potential functional selectivity differences between ligands. [, , ]

SR141716A

  • Compound Description: SR141716A is a selective CB1 receptor antagonist. [, ] It is widely used in research to block the effects of CB1 receptor agonists.
  • Relevance: SR141716A is a valuable tool to dissect the specific involvement of the CB1 receptor in the effects elicited by HU-210 and other cannabinoid agonists. [, , ] Several studies utilize SR141716A to confirm that observed effects are indeed mediated by CB1 receptor activation.

HU-308

  • Compound Description: HU-308 is a selective CB2 receptor agonist. [] It is commonly used in research to investigate the specific effects of CB2 receptor activation.
  • Relevance: HU-308, in contrast to HU-210's primary action on CB1 receptors, enables researchers to differentiate the roles of CB1 and CB2 receptors in various physiological processes. []

SR144528

  • Compound Description: SR144528 is a selective CB2 receptor antagonist. [, ]
  • Relevance: Similar to the use of SR141716A for CB1 receptors, SR144528 helps to delineate the specific involvement of CB2 receptors in the effects observed with cannabinoids. [, ]

Methanandamide

  • Compound Description: Methanandamide is a metabolically stable analog of the endocannabinoid anandamide. It acts as an agonist at both CB1 and CB2 receptors. [, ]
  • Relevance: Methanandamide is often used in research to circumvent the rapid degradation of anandamide, allowing for a more prolonged activation of cannabinoid receptors. [] Comparisons between the effects of methanandamide and HU-210 can provide valuable insights into the pharmacological profiles of both compounds. []

AM-251

  • Compound Description: AM-251 is a selective CB1 receptor antagonist. [, ]
  • Relevance: Similar to SR141716A, AM-251 is instrumental in research focused on dissecting the specific contributions of CB1 receptor activation in the effects mediated by cannabinoids like HU-210. [, ]

AM-2201

  • Compound Description: AM-2201 is a synthetic cannabinoid known for its high potency and efficacy at CB1 receptors. []
  • Relevance: AM-2201, frequently studied alongside HU-210 and other synthetic cannabinoids, is instrumental in investigations regarding the safety and potential toxicity of synthetic cannabinoids compared to Δ9-THC. []

JWH-073

  • Compound Description: JWH-073 is a synthetic cannabinoid agonist that binds to both CB1 and CB2 receptors. [, ]
  • Relevance: Like AM-2201, JWH-073 is commonly employed in research to understand the potential toxicity and compare the effects of synthetic cannabinoids to Δ9-THC. [, ]
Classification and Source

HU-210, also known as 1,1-Dimethylheptyl-11-hydroxy-tetrahydrocannabinol, was first synthesized in 1988 by a research team led by Raphael Mechoulam at the Hebrew University in Jerusalem. It is classified as a synthetic cannabinoid and is structurally related to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. HU-210 exhibits a binding affinity of 0.061 nM at the CB1 receptor and 0.52 nM at the CB2 receptor, making it 100 to 800 times more potent than delta-9-THC .

Synthesis Analysis

The synthesis of HU-210 involves several key steps:

  1. Starting Materials: The synthesis begins with (1R,5S)-myrtenol and 1,1-dimethylheptyl resorcinol.
  2. Acid-Catalyzed Condensation: An acid-catalyzed condensation reaction is performed to form the tricyclic skeleton of HU-210. This step is crucial for establishing the cannabinoid's core structure.
  3. Allylic Oxidation: The introduction of the hydroxy group at the C11 position is achieved through an allylic oxidation step using selenium dioxide as a reagent.
  4. Reduction: The aldehyde intermediate formed during oxidation is reduced using sodium borohydride to yield the final hydroxy compound.
  5. Final Purification: The product is purified through flash column chromatography to isolate HU-210 in high yield .
Molecular Structure Analysis

The molecular formula for HU-210 is C25H38O3C_{25}H_{38}O_{3}, with a molar mass of approximately 386.576 g/mol. Its structure features a tricyclic framework characteristic of cannabinoids, with specific stereochemistry at positions 6a and 10a that distinguishes it from other cannabinoids like delta-9-THC . The presence of the hydroxyl group at position 11 enhances its binding affinity to cannabinoid receptors.

Structural Features:

  • Tricyclic Structure: Composed of three interconnected rings typical of cannabinoids.
  • Hydroxyl Group: Enhances solubility and receptor binding.
  • Chiral Centers: The compound has specific stereochemical configurations that are critical for its biological activity.
Chemical Reactions Analysis

HU-210 participates in various chemical reactions typical for synthetic cannabinoids:

  1. Metabolism: In human liver microsomes, HU-210 undergoes phase I metabolism resulting in approximately 24 metabolites identified through liquid chromatography-mass spectrometry (LC-MS/MS) analysis .
  2. Receptor Binding Studies: In vitro studies demonstrate that HU-210 binds effectively to both CB1 and CB2 receptors with significantly higher affinity than delta-9-THC .

These reactions highlight its potential for further chemical modification to enhance therapeutic properties or reduce side effects.

Mechanism of Action

HU-210 acts primarily as an agonist at cannabinoid receptors CB1 and CB2, mimicking the effects of naturally occurring cannabinoids:

  1. CB1 Receptor Activation: Binding to CB1 receptors in the brain leads to psychoactive effects similar to those produced by THC, including analgesia and altered sensory perception.
  2. Neurophysiological Effects: Studies have shown that HU-210 can induce spatial memory deficits in animal models, suggesting its impact on cognitive functions mediated by hippocampal activity .
  3. Pharmacological Profile: Behavioral studies indicate that HU-210 produces effects such as decreased locomotion and catalepsy in rodents, which are predictive of THC-like psychoactivity in humans .
Physical and Chemical Properties Analysis

HU-210 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Highly lipophilic due to its complex structure, which influences its pharmacokinetics.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for understanding its behavior in biological systems and potential applications in research.

Applications

HU-210 has several scientific applications:

  1. Research Tool: It is widely used in research to explore cannabinoid receptor functions and mechanisms underlying cannabinoid-induced effects.
  2. Pharmacological Studies: Due to its potency and long duration of action, HU-210 serves as a model compound for studying cannabinoid pharmacology and developing new therapeutic agents.
  3. Potential Therapeutics: Its neuroprotective properties have been investigated for potential therapeutic uses in neurological disorders .

Properties

CAS Number

112830-95-2

Product Name

HU-210

IUPAC Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

InChI

InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m1/s1

InChI Key

SSQJFGMEZBFMNV-WOJBJXKFSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O

Synonyms

1,1-dimethylheptyl-11-hydroxytetrahydrocannabinol
1,1-dimethylheptyl-7-hydroxy-delta(6)-tetrahydrocannabinol
11-hydroxy-delta(8) -tetrahydrocannabinol-dimethylheptyl
11-hydroxy-delta-8-DMH-THC
11-hydroxymethyl-delta(8)-tetrahydrocannabinol-dimethylheptyl
11-OH-delta(8)-THC-DMH
5'(1,1-dimethylheptyl)-7-hydroxyhexahydrocannabinol
6H-Dibenzo(b,d)pyran-9-methanol, 3-(1,1-dimethylheptyl)-6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-, (6aS-trans)-
7-hydroxy-delta-6-tetrahydrocannabinoldimethylheptyl
dexanabinol
HU 210
HU 211
HU 211, (6aR-trans)-isomer
HU-210
HU-211
HU210

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.